molecular formula C9H13ClN2 B12436359 (8R)-5,6,7,8-Tetrahydro-8-quinolinamine

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine

Cat. No.: B12436359
M. Wt: 184.66 g/mol
InChI Key: OTQZVPTXGGYAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine is a chiral amine derivative of quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the correct stereochemistry at the 8-position. The reaction conditions often involve high pressure and temperature to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (8R)-5,6,7,8-Tetrahydro-8-quinolinol: A hydroxylated derivative with similar structural properties.

    (8R)-5,6,7,8-Tetrahydro-8-quinolinecarboxylic acid: A carboxylated derivative used in different synthetic applications.

Uniqueness

(8R)-5,6,7,8-Tetrahydro-8-quinolinamine is unique due to its specific stereochemistry and amine functionality, which make it a valuable intermediate in the synthesis of various chiral compounds

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H

InChI Key

OTQZVPTXGGYAOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.